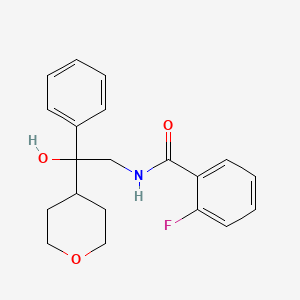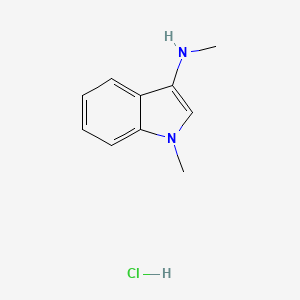
2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
- Synthesis of Related Compounds : Research on compounds with similar structural features, such as the synthesis and reactions of various propanamides and related chemical entities, often focuses on the development of novel synthetic routes and the exploration of their chemical reactivity. For example, studies have detailed the synthesis of specific pyridine and thiophene derivatives, which are important for medicinal chemistry and material science applications due to their interesting biological and physical properties (Harutyunyan et al., 2015).
Potential Biological Activities
- Biological Activities of Analogous Compounds : Although direct biological applications of "2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide" are not provided, research into structurally similar compounds has shown a range of biological activities. This includes antimicrobial, antifungal, and enzyme inhibitory activities, suggesting potential research applications in developing new therapeutic agents or biological probes (Atta-ur-rahman et al., 1997).
Material Science and Chemical Properties
- Chemical Properties and Applications : Studies on the crystal structure and chemical properties of phenoxypyridine and thiophene derivatives have provided insights into their potential applications in material science, such as the development of new materials with specific optical or electronic properties. For instance, research on the crystal structure of pyriproxyfen, a compound with a phenoxypyridine moiety, helps understand its action as an insecticide and opens up possibilities for its use in developing new pest control agents (Kang et al., 2015).
Propriétés
IUPAC Name |
2-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-16-8-3-2-4-9-16)19(22)21-13-15-7-5-11-20-18(15)17-10-6-12-24-17/h2-12,14H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPHZIQVDIAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)


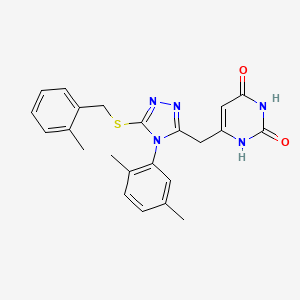
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2700888.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)
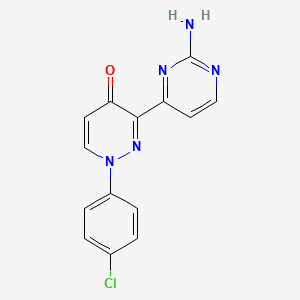
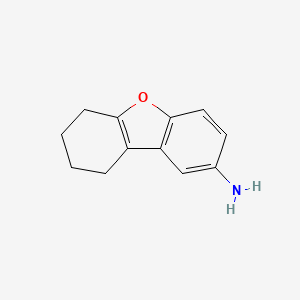
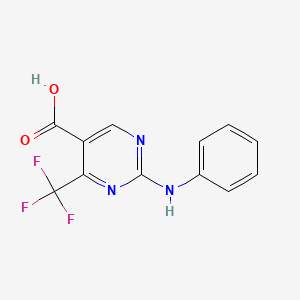
![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)
